N-(2-oxo-2H-chromen-6-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

Chemical Biology Medicinal Chemistry Fluorescent Probe Development

Researchers seeking novel fluorescent chemical probes often face a scarcity of well-characterized bifunctional scaffolds. This coumarin-quinazolinone hybrid (CAS 1190254-40-0) addresses that gap as a structurally unique starting point for SAR studies and probe development. - Structurally defined fluorescent probe scaffold with a hexanamide linker critical for 3D conformation and target engagement. - Ideal for developing novel biochemical assays, phenotypic screening, or as a specificity control for active quinazolinone-coumarin analogs. - In stock for immediate dispatch, enabling rapid initiation of discovery-phase research.

Molecular Formula C23H21N3O4
Molecular Weight 403.4 g/mol
Cat. No. B12182346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-oxo-2H-chromen-6-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide
Molecular FormulaC23H21N3O4
Molecular Weight403.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C=N2)CCCCCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4
InChIInChI=1S/C23H21N3O4/c27-21(25-17-10-11-20-16(14-17)9-12-22(28)30-20)8-2-1-5-13-26-15-24-19-7-4-3-6-18(19)23(26)29/h3-4,6-7,9-12,14-15H,1-2,5,8,13H2,(H,25,27)
InChIKeyDATLJVPTTVGZAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-oxo-2H-chromen-6-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide: Compound Identity and Procurement Baseline


N-(2-oxo-2H-chromen-6-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a synthetic bifunctional small molecule (MW 403.4 g/mol, CAS 1190254-40-0) that conjugates a coumarin fluorophore to a quinazolinone heterocycle via a flexible hexanamide linker [1]. The coumarin moiety is a well-established fluorescent reporter, while the quinazolinone core is a privileged structure in medicinal chemistry, suggesting potential for both biochemical probe and therapeutic applications. However, a comprehensive search of primary literature, patents, and authoritative databases reveals that experimental characterization data for this specific compound is exceptionally scarce, with most available information originating from vendor descriptions that lack direct, quantitative, comparator-based evidence .

N-(2-oxo-2H-chromen-6-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide: Risk of Unverified Substitution with Analogous Hybrid Compounds


A scientific user cannot simply substitute this compound with another coumarin-quinazolinone hybrid or a structurally similar analog. The specific linker length (hexanamide) and attachment points on both the coumarin (6-position) and quinazolinone (3-position) are critical determinants of the molecule's three-dimensional conformation, physicochemical properties (XLogP3-AA of 2.8), and potential for target engagement [1]. Without empirical data comparing this exact compound to close analogs under identical assay conditions, any claim of functional equivalence is speculative. The high degree of structural uniqueness, combined with a near-total absence of head-to-head comparator data, means that substitution carries an undefined and potentially high risk of failing to reproduce desired biological or photophysical outcomes [2].

N-(2-oxo-2H-chromen-6-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide: Verifiable Points of Quantitative Differentiation


Insufficient Quantitative Evidence for Comparator-Based Differentiation of N-(2-oxo-2H-chromen-6-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

A rigorous, multi-source literature and database search failed to identify any experimental data for this compound that meets the core evidence admission rules. No study was found that provides quantitative data for the target compound and a direct comparator under the same assay conditions. While a compound with a similar InChIKey was catalogued, the associated bioactivity data (e.g., IC50 for NAAA or KCNQ2) could not be definitively linked to the target compound rather than a structural isomer or a different chemotype [1]. The available BindingDB entries for this general structural class demonstrate that minor modifications, such as linker changes from acetyl to hexanamide, can confer completely different target profiles (e.g., α-glucosidase vs. lipase inhibition) and potency shifts of over 1000-fold [2][3]. Therefore, the most meaningful quantitative differentiator for this compound is its status as a 'data-poor' entity, contrasting with more thoroughly characterized analogs.

Chemical Biology Medicinal Chemistry Fluorescent Probe Development

N-(2-oxo-2H-chromen-6-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide: Application Scenarios Based on Available Evidence


De Novo Fluorescent Probe Development and SAR Exploration

Given the compound's structural features—a coumarin fluorophore and a quinazolinone moiety—its most plausible application is as a starting point for developing novel fluorescent chemical probes. The hexanamide linker provides a vector for further derivatization. An industrial or academic user would procure this compound to conduct structure-activity relationship (SAR) studies, systematically modifying the linker length, coumarin substitution, or quinazolinone core and measuring resulting photophysical properties. This application stems directly from the evidence of absent biological data, placing the compound in the earliest stages of the discovery pipeline.

Negative Control or Inactive Control Compound for In-Class Studies

For researchers studying active quinazolinone-coumarin hybrids against enzymes like α-glucosidase or lipase, this specific compound, being a distinct structural isomer with a hexanamide linker, could serve as a specificity or negative control. Its procurement would be justified to confirm that any observed biological activity is not a general property of the hybrid scaffold but is specific to the active analogs' precise structure. This scenario is a direct consequence of the evidence that minor linker changes can abolish activity.

Targeted Assay Development for an Uncharacterized Chemotype

A screening laboratory might acquire this compound to develop a novel biochemical or cell-based assay. Since the target is unknown, the compound can be used in a panel of assays (e.g., against a kinase library, GPCR panel, or epigenetic enzyme panel) to identify its first biological target. This 'phenotypic screening starting point' application is a direct result of its data-poor status, representing a high-risk, high-reward scenario where procurement is driven by the need for new chemical matter rather than prior knowledge.

Quote Request

Request a Quote for N-(2-oxo-2H-chromen-6-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.